An In-depth Technical Guide to D-3-Bromocamphor-10-sulfonic acid monohydrate (CAS 206860-46-0)
An In-depth Technical Guide to D-3-Bromocamphor-10-sulfonic acid monohydrate (CAS 206860-46-0)
This technical guide provides a comprehensive overview of D-3-Bromocamphor-10-sulfonic acid monohydrate, a pivotal chiral reagent in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core properties, applications, and handling protocols of this versatile compound, grounding theoretical knowledge in practical, field-proven insights.
Introduction: A Chiral Workhorse
D-3-Bromocamphor-10-sulfonic acid monohydrate, derived from the naturally occurring camphor molecule, has established itself as an indispensable tool in asymmetric synthesis. Its rigid bicyclic structure, endowed with multiple chiral centers, and the presence of a strong sulfonic acid group make it an exceptionally effective resolving agent for a wide array of racemic bases, particularly amines.[1][2] The strategic placement of a bromine atom at the 3-position further modulates its electronic properties and can influence the crystalline nature of its diastereomeric salts, a critical factor in the efficiency of chiral separations. This guide will explore the fundamental characteristics of this reagent and provide a framework for its successful application in the laboratory.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use. The key properties of D-3-Bromocamphor-10-sulfonic acid monohydrate are summarized below.
Core Properties
| Property | Value | Source(s) |
| CAS Number | 206860-46-0 | [3][4] |
| Molecular Formula | C₁₀H₁₅BrO₄S·H₂O | [3][4] |
| Molecular Weight | 329.21 g/mol | [4] |
| Appearance | Beige or white to off-white crystalline powder | [4][5] |
| Melting Point | 117-121 °C | [3][6] |
| Optical Activity | [α]20/D +94° (c = 1 in H₂O) | [3] |
| Solubility | Soluble in methanol and water | [4] |
Molecular Structure
The structural rigidity and defined stereochemistry of the camphor backbone are central to the function of this molecule as a chiral resolving agent.
Caption: Molecular Structure of D-3-Bromocamphor-10-sulfonic acid.
Spectroscopic Characterization
While specific, detailed spectra for D-3-Bromocamphor-10-sulfonic acid monohydrate are not widely published in peer-reviewed literature, its identity is routinely confirmed by standard analytical techniques.[4]
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the camphor skeleton. The methyl groups would appear as singlets, and the methylene and methine protons would exhibit complex multiplets due to the rigid bicyclic system. The protons on the carbon bearing the sulfonic acid group would likely be deshielded.
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IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the carbonyl group (C=O) of the ketone, typically around 1730-1750 cm⁻¹, and the sulfonic acid group (S=O), which would show strong, broad absorptions in the regions of 1350-1470 cm⁻¹ and 1140-1180 cm⁻¹. A broad O-H stretch from the sulfonic acid and the water of hydration would also be prominent.
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Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak, although it may be of low intensity. Fragmentation patterns would likely involve the loss of the bromine atom, the sulfonic acid group, and other characteristic fragments of the camphor skeleton.
Application in Chiral Resolution: A Practical Approach
The primary application of D-3-Bromocamphor-10-sulfonic acid monohydrate is in the separation of enantiomers, a critical step in the development of stereochemically pure pharmaceuticals.[5] The principle relies on the formation of diastereomeric salts with a racemic base. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[2]
The Underlying Principle: Diastereomeric Salt Formation
The reaction of a racemic mixture of a base (e.g., an amine) with an enantiomerically pure acid like D-3-Bromocamphor-10-sulfonic acid results in a pair of diastereomeric salts. The differing spatial arrangements of these salts lead to distinct crystal lattice energies and, consequently, different solubilities in a given solvent. This differential solubility is the cornerstone of the resolution process.
Caption: Logical workflow for chiral resolution via diastereomeric salt formation.
Experimental Protocol: Resolution of a Racemic Amine (General Procedure)
Materials:
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Racemic amine
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D-3-Bromocamphor-10-sulfonic acid monohydrate (1.0 equivalent)
-
An appropriate solvent (e.g., methanol, ethanol, acetone, or mixtures thereof)
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A suitable base for liberation (e.g., 1 M NaOH or NaHCO₃ solution)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Salt Formation:
-
In an Erlenmeyer flask, dissolve the racemic amine in a minimal amount of the chosen hot solvent.
-
In a separate flask, dissolve one molar equivalent of D-3-Bromocamphor-10-sulfonic acid monohydrate in the same hot solvent.
-
Slowly add the resolving agent solution to the amine solution with continuous stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. The formation of crystals may be spontaneous. If not, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt.
-
Allow the mixture to stand undisturbed, often for several hours or overnight, to ensure complete crystallization of the less soluble diastereomer. Further cooling in an ice bath may improve the yield.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline diastereomeric salt by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Dissolve or suspend the isolated diastereomeric salt in water.
-
Add a basic solution (e.g., 1 M NaOH) dropwise until the pH is alkaline, liberating the free amine.
-
Extract the liberated amine into a suitable organic solvent (e.g., dichloromethane) multiple times.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the resolved amine using an appropriate analytical technique, such as chiral HPLC or polarimetry. The optical rotation can be compared to literature values for the pure enantiomer.
-
Synthesis Outline
The synthesis of D-3-Bromocamphor-10-sulfonic acid monohydrate typically starts from the readily available chiral precursor, (+)-camphor. The process involves two key transformations: sulfonation at the C10 position and subsequent bromination at the C3 position.[5]
-
Sulfonation: (+)-Camphor is treated with a strong sulfonating agent, such as concentrated sulfuric acid in acetic anhydride, to introduce the sulfonic acid group at the sterically accessible C10 methyl group.[7]
-
Bromination: The resulting (+)-camphor-10-sulfonic acid is then brominated, typically using elemental bromine, which selectively substitutes a hydrogen atom at the α-position to the carbonyl group (C3).[5]
Purification is generally achieved through recrystallization to yield the final product as a crystalline monohydrate.
Safety and Handling
D-3-Bromocamphor-10-sulfonic acid monohydrate is a corrosive substance and requires careful handling to avoid injury.[3]
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Hazard Identification: Causes severe skin burns and eye damage.[3]
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Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and a face shield.[3] Use a suitable respirator if dust is generated.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. Handle in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store locked up.[3]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Call a poison center or doctor immediately.[3]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[3]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. thomassci.com [thomassci.com]
- 3. (1S)-(+)-3-Bromocamphor-10-sulfonic acid hydrate - CAS-Number 206860-46-0 - Order from Chemodex [chemodex.com]
- 4. jocpr.com [jocpr.com]
- 5. (+)-3-Bromocamphor-10-Sulfonic Acid Hydrate | Properties, Uses, Safety Data | High-Purity Supplier China [sulfonic-acid.com]
- 6. path.web.ua.pt [path.web.ua.pt]
- 7. Organic Syntheses Procedure [orgsyn.org]
